

Introduction: The Quinoline Core in Modern Drug Development

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Compound of Interest

Compound Name: 2-Chloro-3-(2-chloroethyl)quinoline

Cat. No.: B184887

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The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal platform for designing molecules with specific biological targets. Within this class, halogenated quinolines serve as exceptionally versatile precursors for constructing diverse molecular libraries. **2-Chloro-3-(2-chloroethyl)quinoline** (CAS No: 62595-04-4) emerges as a particularly valuable building block, featuring two distinct reactive sites that allow for sequential and regioselective chemical modifications.

Molecular Structure and Physicochemical Properties

The fundamental architecture of **2-Chloro-3-(2-chloroethyl)quinoline** dictates its chemical behavior. The molecule consists of a quinoline nucleus substituted at the C2 position with a chlorine atom and at the C3 position with a 2-chloroethyl side chain.

- **Electronic Effects:** The chlorine atom at the C2 position exerts a strong electron-withdrawing effect, which activates this position for nucleophilic aromatic substitution. This is a key feature for its synthetic utility.
- **Reactivity of the Side Chain:** The terminal chlorine on the ethyl group at C3 is a primary alkyl halide, making it highly susceptible to classical SN2 (nucleophilic substitution) reactions with

a wide range of nucleophiles.

This dual reactivity allows for a stepwise functionalization, enabling the synthesis of complex derivatives.

Below is a diagram illustrating the atom connectivity and numbering of the quinoline ring system in the target molecule.

Caption: Molecular connectivity of the title compound.

Table 1: Physicochemical Properties A summary of the key physicochemical properties for **2-Chloro-3-(2-chloroethyl)quinoline** is provided below.

Property	Value	Source
CAS Number	62595-04-4	[1][2][3]
Molecular Formula	C ₁₁ H ₉ Cl ₂ N	[1][2][3]
Molecular Weight	226.1 g/mol	[1][2]
IUPAC Name	2-chloro-3-(2-chloroethyl)quinoline	[2]
Boiling Point	347.1°C at 760 mmHg	[2]
Density	1.307 g/cm ³	[2]

Synthetic Strategy: A Multi-Step Approach

While a direct, single-pot synthesis is not commonly documented, a robust and logical pathway can be designed based on well-established organochemical reactions, starting from substituted acetanilides. The overall strategy involves the initial construction of a key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by the elongation and modification of the C3-substituent.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

- Acetanilide: The starting material must be an activated aromatic ring capable of undergoing electrophilic substitution. The acetamido group directs the cyclization.
- POCl_3 and DMF: This combination generates the electrophilic Vilsmeier reagent, $[\text{ClCH}=\text{N}(\text{CH}_3)_2]^+\text{Cl}^-$, which is essential for the formylation step. POCl_3 also serves as the chlorinating agent to form the 2-chloroquinoline product.
- Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C). The subsequent cyclization requires heating (80-90 °C) to overcome the activation energy barrier.[5]

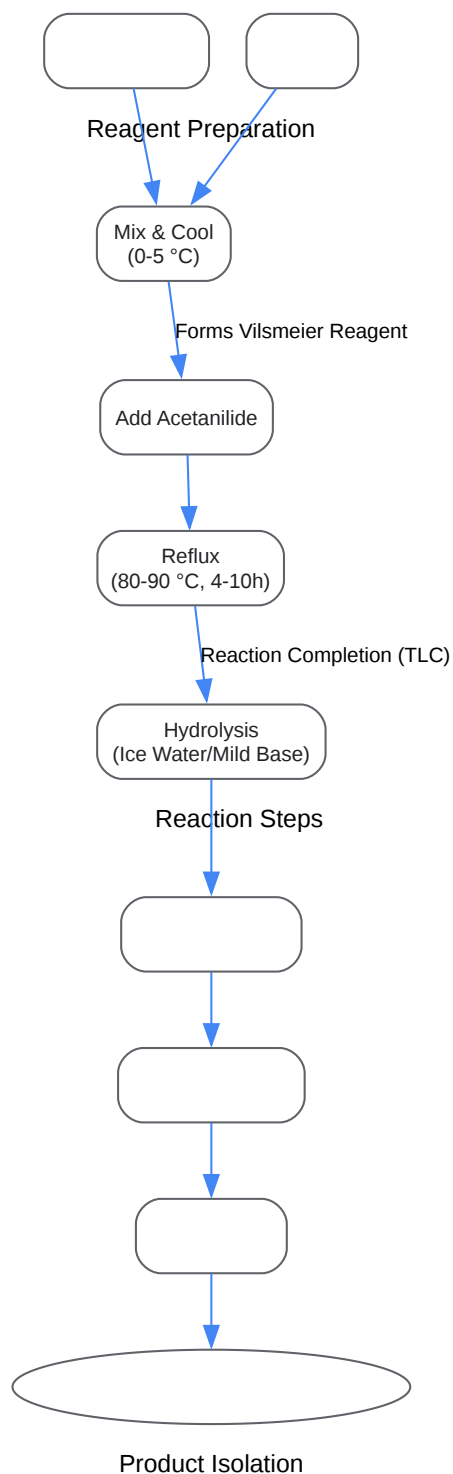


Fig. 2: Vilsmeier-Haack Synthesis Workflow

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Caption: Workflow for synthesizing the key aldehyde intermediate.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes after addition is complete.
- **Addition of Substrate:** Add the appropriate substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.
- **Reaction:** After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[5]
- **Work-up and Isolation:** Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize with a mild base (e.g., sodium bicarbonate solution) until a precipitate forms.
- **Purification:** Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Part B: Conversion of the Formyl Group to a 2-Chloroethyl Group

This transformation requires a two-carbon homologation and subsequent functional group manipulations. A reliable synthetic sequence is proposed:

- **Wittig or Horner-Wadsworth-Emmons (HWE) Reaction:** React the aldehyde with a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an ethyl cinnamate derivative (an α,β -unsaturated ester). The HWE reaction is often preferred for its high E-alkene selectivity and ease of byproduct removal.
- **Catalytic Hydrogenation:** Reduce the carbon-carbon double bond of the unsaturated ester using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This selectively reduces the alkene without affecting the ester or the quinoline ring.

- Reduction of the Ester: Reduce the resulting saturated ester to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH_4).
- Chlorination of the Alcohol: Convert the primary alcohol to the target 2-chloroethyl group using a standard chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3).^[7]^[8] This step must be performed under anhydrous conditions to prevent side reactions.^[8]

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for **2-Chloro-3-(2-chloroethyl)quinoline** are not readily available in public databases, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like 2-chloroquinoline.^[9]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Features
^1H NMR	<p>Aromatic Region (δ 7.5-8.5 ppm): 4 protons on the benzo- part of the quinoline ring, exhibiting complex doublet/triplet splitting patterns. The H4 proton will likely be a singlet shifted downfield.</p> <p>Aliphatic Region: Two triplets, each integrating to 2H, around δ 3.0-4.0 ppm, corresponding to the $-\text{CH}_2-\text{CH}_2-\text{Cl}$ system. The methylene group adjacent to the quinoline ring ($-\text{CH}_2-$) will be slightly more downfield than the terminal methylene ($-\text{CH}_2\text{Cl}$).</p>
^{13}C NMR	<p>Aromatic Region (δ 120-155 ppm): 9 distinct signals for the quinoline carbons. C2 will be significantly shifted due to the attached chlorine.</p> <p>Aliphatic Region: Two signals expected around δ 30-45 ppm for the two sp^3 hybridized carbons of the ethyl side chain.</p>
IR (Infrared)	<p>$\sim 3050\text{ cm}^{-1}$: Aromatic C-H stretching. $\sim 2900\text{--}2960\text{ cm}^{-1}$: Aliphatic C-H stretching. $\sim 1600, 1500\text{ cm}^{-1}$: C=C and C=N stretching of the quinoline ring. $\sim 750\text{--}850\text{ cm}^{-1}$: C-Cl stretching vibrations.</p>
Mass Spec (EI)	<p>Molecular Ion (M^+): A cluster of peaks at m/z 225, 227, and 229 due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes). The relative intensity ratio should be approximately 9:6:1. Fragmentation: Loss of a chlorine radical ($\cdot\text{Cl}$), loss of HCl, and cleavage of the ethyl side chain (loss of $\cdot\text{CH}_2\text{Cl}$ or $\cdot\text{C}_2\text{H}_4\text{Cl}$).</p>

Protocol 2: Standard Protocol for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

- Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

- **Solvent Selection:** Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
- **Data Acquisition:** Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[10\]](#)[\[11\]](#)
- **Data Processing:** Process the raw data (Fourier transform, phase correction, baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios.
- **Data Validation:** Ensure that the integration values correspond to the expected number of protons and that the chemical shifts and coupling constants are consistent with the proposed structure. The combination of 1D and 2D spectra (COSY, HSQC) should unambiguously confirm the connectivity of the molecule.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic power of **2-Chloro-3-(2-chloroethyl)quinoline** lies in the orthogonal reactivity of its two chloro-substituents. This allows for selective and sequential reactions to build molecular complexity.

- **Nucleophilic Substitution at the Side Chain:** The primary chloride is highly reactive towards nucleophiles like amines, thiols, and alkoxides. This reaction is typically performed under milder conditions than those required for substitution on the quinoline ring, allowing for selective functionalization of the side chain first.
- **Nucleophilic Aromatic Substitution (S_NAr) at C2:** The C2-Cl bond can be displaced by strong nucleophiles, often requiring higher temperatures or catalytic conditions (e.g., Buchwald-Hartwig or Ullmann coupling for N- or O-arylation).[\[4\]](#)

- **Intramolecular Cyclization:** The two reactive centers can be used to construct novel fused heterocyclic systems. For instance, reaction with a dinucleophile (e.g., ethylenediamine) could lead to the formation of a diazepine ring fused to the quinoline scaffold.

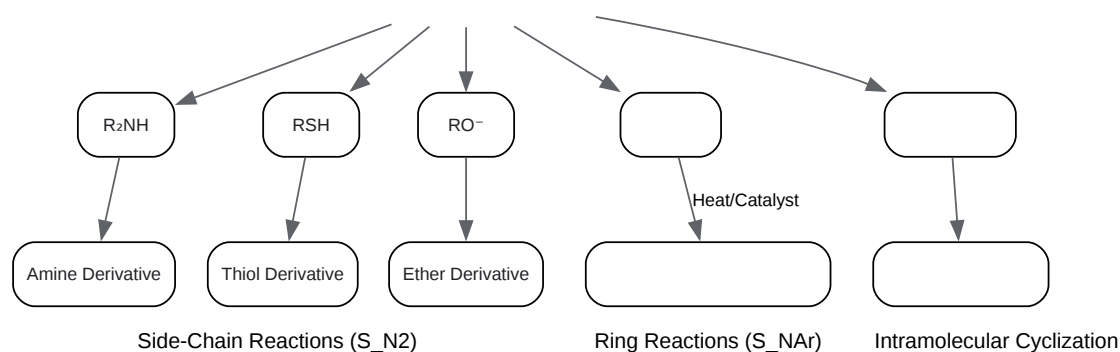


Fig. 3: Key Reaction Pathways

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Caption: Synthetic utility and major reaction pathways.

Conclusion

2-Chloro-3-(2-chloroethyl)quinoline is a high-value synthetic intermediate whose molecular structure is primed for diverse chemical transformations. Its two distinct electrophilic centers—the C2-position on the quinoline ring and the terminal carbon of the ethyl side chain—provide a platform for controlled, stepwise synthesis. By understanding its logical synthetic origins from simple acetanilides and its predictable spectroscopic and reactive properties, researchers in drug development can strategically leverage this molecule to construct novel and complex chemical entities with significant therapeutic potential.

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